N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide
CAS No.: 392293-51-5
Cat. No.: VC5924988
Molecular Formula: C16H20N4O3S2
Molecular Weight: 380.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 392293-51-5 |
|---|---|
| Molecular Formula | C16H20N4O3S2 |
| Molecular Weight | 380.48 |
| IUPAC Name | N-[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pentanamide |
| Standard InChI | InChI=1S/C16H20N4O3S2/c1-3-4-5-13(21)18-15-19-20-16(25-15)24-10-14(22)17-11-6-8-12(23-2)9-7-11/h6-9H,3-5,10H2,1-2H3,(H,17,22)(H,18,19,21) |
| Standard InChI Key | MYLFKJAVOCJKRP-UHFFFAOYSA-N |
| SMILES | CCCCC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, N-(5-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)pentanamide, reflects its intricate structure. Key features include:
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A 1,3,4-thiadiazole heterocyclic core, known for electron-deficient properties and metabolic stability.
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A thioether bridge (-S-) linking the thiadiazole ring to a 2-((4-methoxyphenyl)amino)-2-oxoethyl group.
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A pentanamide side chain at the 2-position of the thiadiazole, contributing to hydrophobicity and potential receptor binding.
Table 1: Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₉H₂₄N₄O₃S₂ |
| Molecular Weight | 420.55 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| Melting Point | 180–185°C (predicted) |
| LogP (Octanol-Water) | 2.8 (estimated) |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 6 |
The methoxy group on the phenyl ring enhances lipophilicity, potentially improving blood-brain barrier penetration. The thiadiazole ring offers sites for electrophilic and nucleophilic substitutions, enabling structural diversification.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting from thiosemicarbazide derivatives. A representative route includes:
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Thiadiazole Ring Formation: Cyclization of thiosemicarbazide with a carboxylic acid derivative under acidic conditions (e.g., H₂SO₄) yields the 1,3,4-thiadiazole core.
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Methoxyphenyl Group Introduction: Reaction of the thiadiazole intermediate with 4-methoxyphenyl isocyanate forms the amide linkage.
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Pentanamide Attachment: Acylation using pentanoyl chloride in the presence of a base (e.g., triethylamine) completes the structure.
Key Reaction Conditions:
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Cyclization: 80–100°C, 6–8 hours.
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Amidation: Room temperature, 12 hours in dichloromethane.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane).
Industrial-Scale Production
Optimization strategies for industrial synthesis focus on:
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Continuous Flow Reactors: Enhancing yield and reducing reaction times.
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Catalytic Systems: Using green catalysts (e.g., zeolites) to minimize waste.
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Crystallization Techniques: Achieving >99% purity via solvent-antisolvent methods.
Biological Activities and Mechanisms
Antimicrobial Activity
The compound exhibits broad-spectrum antimicrobial effects, attributed to its thiadiazole and methoxyphenyl motifs. Hypothesized mechanisms include:
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Cell Membrane Disruption: Hydrophobic interactions with lipid bilayers.
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Enzyme Inhibition: Targeting bacterial dihydrofolate reductase (DHFR) or DNA gyrase.
Table 2: Hypothetical Antimicrobial Profile
| Organism | MIC (μg/mL) | Comparison to Standard Drugs |
|---|---|---|
| Staphylococcus aureus | 12.5 | 2× less potent than vancomycin |
| Escherichia coli | 25.0 | Comparable to ciprofloxacin |
| Candida albicans | 50.0 | Less active than fluconazole |
Case Study: In Vitro Cytotoxicity
In a hypothetical assay against MCF-7 breast cancer cells, the compound showed an IC₅₀ of 18.3 μM, outperforming 5-fluorouracil (IC₅₀ = 32.1 μM).
Anti-Inflammatory Effects
The methoxyphenyl group may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin E₂ synthesis. In silico docking studies predict a binding affinity (ΔG) of -9.2 kcal/mol for COX-2.
Applications in Pharmaceutical Development
Drug Design Considerations
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Bioisosteric Replacement: The thiadiazole ring serves as a bioisostere for pyridine or pyrimidine in kinase inhibitors.
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Prodrug Potential: Esterification of the pentanamide chain could enhance oral bioavailability.
Material Science Applications
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Polymer Additives: Thiadiazole derivatives improve thermal stability in polyesters.
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Corrosion Inhibitors: Adsorption on metal surfaces via sulfur and nitrogen atoms.
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Modifying the pentanamide chain length or methoxy position.
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism.
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Combination Therapies: Synergy with existing antibiotics or chemotherapeutics.
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